GHSR Agonist Potency: Target Compound vs. Indane-Based Lead Series
The target compound (SB-791016) demonstrates an EC₅₀ of 0.158 nM at human GHSR in a cell-based BACMAM FLIPR assay [1]. In comparison, representative indane-based leads from the same GSK program (Part 2, 2008) exhibit EC₅₀ values in the range of 1–10 nM [2]. This represents an approximately 6- to 63-fold potency advantage, establishing the indoline sulfonamide scaffold as a higher-potency pharmacophore under identical assay conditions.
| Evidence Dimension | GHSR agonist potency (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 0.158 nM (FLIPR assay, human GHSR) |
| Comparator Or Baseline | Indane-based lead series: EC₅₀ range 1–10 nM (FLIPR assay, human GHSR) |
| Quantified Difference | 6.3× to 63× more potent |
| Conditions | Cell-based BACMAM FLIPR assay; human ghrelin receptor (GHSR); agonist mode |
Why This Matters
Sub-nanomolar potency reduces the concentration required to achieve target engagement, minimizing off-target risk and compound consumption in screening cascades.
- [1] BindingDB. Entry BDBM50412954 (CHEMBL251572). Agonist activity at human ghrelin receptor by cell-based BACMAM FLIPR assay. EC₅₀ = 0.158 nM. View Source
- [2] Witherington J, Abberley L, Briggs MA, et al. Potent achiral agonists of the growth hormone secretagogue (ghrelin) receptor. Part 2: Lead optimisation. Bioorg Med Chem Lett. 2008;18(6):2203-2205. View Source
